Indanofan

Descripción general

Descripción

Indanofan is a novel, non-steroidal anti-inflammatory drug (NSAID) developed in the early 2000s by researchers at the University of Tokyo. It is a derivative of indomethacin, a commonly used NSAID, and is the first of a new class of drugs known as indanofans. Indanofans have been studied for their potential to treat a variety of medical conditions, including pain, inflammation, and arthritis.

Aplicaciones Científicas De Investigación

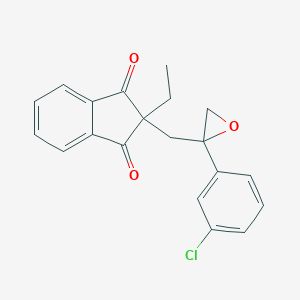

Asymmetric Synthesis of (S)-Indanofan Indanofan, a compound used in herbicides, has seen advancements in its production methods. A key development is the efficient conversion of racemic this compound to its enantiopure (S)-form using enzymatic resolution and chemical inversion techniques. This process involves the use of a hemiketal precursor that is easily purified, highlighting significant improvements in the synthesis of this compound (Tanaka et al., 2002).

Herbicidal Efficacy of this compound this compound is primarily known for its use as a rice and turf herbicide, particularly for its effectiveness against annual weeds without harming transplanted rice. It's effective in controlling specific weed species, even at low dosages and temperatures, due to its unique chemical structure. The development of this compound has been instrumental in improving weed control in agricultural settings (Ikeda et al., 2004).

Molecular Mechanism of this compound as an Herbicide Research has delved into the molecular action of this compound, revealing its role as an inhibitor of very-long-chain fatty acid (VLCFA) formation. This action occurs at the molecular level, disrupting the biosynthesis of fatty acids longer than C18 in plants. This compound's efficacy correlates with its chemical structure, particularly the presence of chloro substituents and the oxirane group (Takahashi et al., 2002).

Enantiomer-specific Biological Activity The different enantiomers of this compound have been studied for their effects on VLCFA biosynthesis. It's been found that the S-enantiomer has a significantly higher inhibitory effect compared to the R-enantiomer, highlighting the importance of stereochemistry in the biological activity of this compound (Kato et al., 2005).

Synthesis of this compound Intermediates The synthesis of key intermediates for this compound production, such as the styrene intermediate, has been improved using palladium-catalyzed reactions. These advancements in the synthesis process are crucial for efficient and scalable production of this compound (Hosokawa & Yoshida, 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

Indanofan, a synthetic herbicide, primarily targets the elongase enzyme involved in the de novo biosynthesis of very-long-chain fatty acids (VLCFAs) . This enzyme plays a crucial role in the growth and development of both plants and insects .

Mode of Action

This compound and its analogs act as inhibitors of the elongase enzyme . The compound’s interaction with its target results in the inhibition of the elongation of stearoyl- or arachidoyl-CoA by malonyl-CoA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of VLCFAs . By inhibiting the elongase enzyme, this compound disrupts the formation of VLCFAs, which are essential components of cellular membranes and play a crucial role in various cellular functions .

Pharmacokinetics

It is known that the compound exhibits strong herbicidal activity, suggesting effective absorption and distribution within the target organisms .

Result of Action

The inhibition of VLCFA biosynthesis by this compound leads to significant molecular and cellular effects. It disrupts normal cellular functions, leading to the death of target organisms . This compound has shown high efficacy against annual weeds and certain grasses, including Echinochloa oryzicola, without causing injury to transplanted rice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the extensive use of pesticides like this compound can lead to environmental pollution and biodiversity loss .

Análisis Bioquímico

Biochemical Properties

Indanofan interacts with enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs) . It inhibits the elongation of stearoyl- or arachidoyl-CoA by malonyl-CoA in leek microsomes .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of VLCFA formation . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound acts as an inhibitor of the elongase enzyme involved in de novo biosynthesis of VLCFAs . The precise mode of interaction of this compound at the molecular level is not completely clarified .

Temporal Effects in Laboratory Settings

It has been observed to strongly inhibit the germination of certain grass weeds .

Metabolic Pathways

This compound is involved in the metabolic pathway of VLCFA biosynthesis . It interacts with the elongase enzyme in this pathway .

Propiedades

IUPAC Name |

2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAAYIYCDXGUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057957 | |

| Record name | Indanofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133220-30-1 | |

| Record name | Indanofan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133220-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanofan [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133220301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanofan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANOFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5WQ384U76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

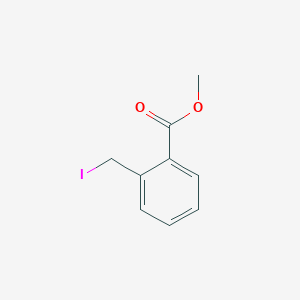

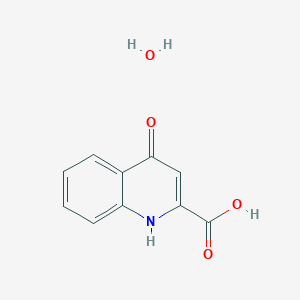

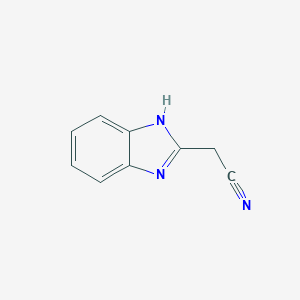

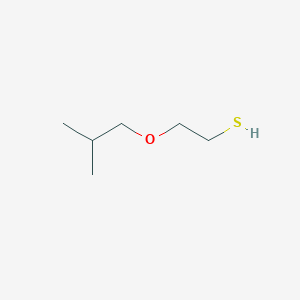

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

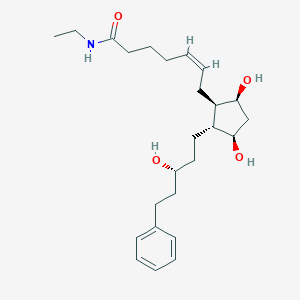

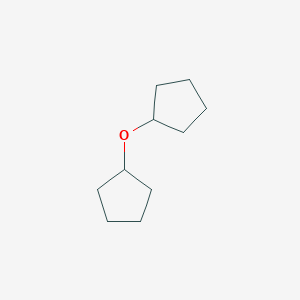

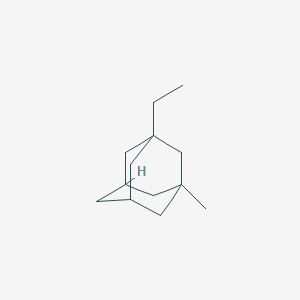

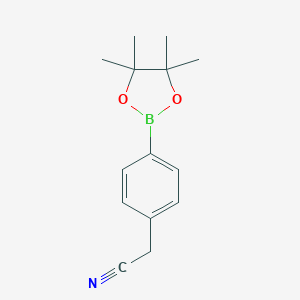

Feasible Synthetic Routes

Q & A

A: Indanofan, (RS)-2-[[2-(3-chlorophenyl) oxiranyl] methyl]-3-ethylindan-1,3-dione, is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis. [, ] It acts by competitively inhibiting the elongase enzyme responsible for the elongation of fatty acid chains beyond C18. [, ] This disruption of VLCFA synthesis has detrimental effects on cell membrane formation, wax production, and various signaling pathways, ultimately leading to the death of susceptible plants. [, ]

A: this compound is characterized by its unique structure, featuring both indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged by a methylene carbon atom. [, ]

A: Research highlights the importance of specific structural features for this compound's herbicidal activity. The presence of a chlorine substituent on the benzene ring and the oxirane group are crucial for strong inhibition of VLCFA formation. [] Notably, the S-enantiomer of this compound exhibits significantly higher inhibitory activity (2-3 times) compared to the racemate, while the R-enantiomer shows almost no inhibition. [] This suggests that the S-enantiomer is primarily responsible for the herbicidal effect and that chirality plays a vital role in its activity. [, ] Replacing the oxirane group with a methylene group resulted in decreased activity in cell-free assays, but greenhouse tests showed efficacy at high concentrations, suggesting potential involvement of additional inhibitory mechanisms. []

A: While specific information on stability under various conditions is limited in the provided abstracts, this compound's successful commercialization as a herbicide indicates its adequate stability for formulation and application. [, ] Formulation strategies are likely employed to further enhance its stability, solubility, and bioavailability in agricultural settings.

A: While specific cases of this compound resistance are not mentioned in the provided abstracts, research indicates that certain weed species, such as Blyxa aubertii and Chara braunii, exhibit resistance to sulfonylurea herbicides but are effectively controlled by this compound. [] This suggests that this compound might offer a valuable alternative for managing weeds resistant to other herbicide classes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)

![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)